molecular formula C7H9F7O2Si B3119289 Trimethylsilyl heptafluorobutyrate CAS No. 24929-99-5

Trimethylsilyl heptafluorobutyrate

Cat. No.: B3119289
CAS No.: 24929-99-5
M. Wt: 286.22 g/mol
InChI Key: QJNOXYMMNNVXPF-UHFFFAOYSA-N
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Description

Trimethylsilyl heptafluorobutyrate is a chemical compound with the molecular formula C7H9F7O2Si and a molecular weight of 286.22 g/mol . It is also known as heptafluorobutanoic acid trimethylsilyl ester. This compound is characterized by the presence of a trimethylsilyl group and a heptafluorobutyrate group, making it a valuable reagent in various chemical applications.

Mechanism of Action

Target of Action

Trimethylsilyl heptafluorobutanoate, also known as Trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate, is a derivative of the trimethylsilyl group . The primary targets of this compound are typically hydroxyl groups found in organic compounds . The trimethylsilyl group is used to derivatize these compounds, making them more volatile and amenable to analysis by gas chromatography or mass spectrometry .

Mode of Action

The trimethylsilyl group interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule . The introduction of the trimethylsilyl group increases the volatility of the compound, often making it more suitable for analysis by certain techniques .

Biochemical Pathways

The exact biochemical pathways affected by trimethylsilyl heptafluorobutanoate can vary depending on the specific compound being derivatized. The introduction of the trimethylsilyl group can alter the physical and chemical properties of the compound, potentially affecting its behavior in various biochemical reactions .

Pharmacokinetics

The trimethylsilyl group is known to increase the volatility of compounds, which could potentially affect their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The introduction of the trimethylsilyl group to a compound can result in increased volatility, making the compound more amenable to analysis by techniques such as gas chromatography or mass spectrometry . This can provide valuable information about the compound’s structure and properties.

Action Environment

The action of trimethylsilyl heptafluorobutanoate can be influenced by various environmental factors. For example, the efficiency of the derivatization process can be affected by the presence of other functional groups in the compound, the reaction conditions, and the specific trimethylsilylating agent used .

Biochemical Analysis

Biochemical Properties

Trimethylsilyl heptafluorobutanoate plays a significant role in biochemical reactions, particularly in the derivatization of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the identification and quantification of metabolites. The trimethylsilyl group enhances the volatility and stability of the analytes, making them more amenable to GC-MS analysis. Additionally, Trimethylsilyl heptafluorobutanoate can form stable complexes with hydroxyl, carboxyl, and amino groups in biomolecules, aiding in their detection and analysis .

Cellular Effects

Trimethylsilyl heptafluorobutanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modify the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. For instance, it can inhibit or activate specific enzymes, thereby altering the metabolic state of the cell. Additionally, Trimethylsilyl heptafluorobutanoate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and other cellular functions .

Molecular Mechanism

The molecular mechanism of action of Trimethylsilyl heptafluorobutanoate involves its interaction with biomolecules through the trimethylsilyl group. This group can form covalent bonds with hydroxyl, carboxyl, and amino groups in proteins, enzymes, and other biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, Trimethylsilyl heptafluorobutanoate can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trimethylsilyl heptafluorobutanoate can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances. Long-term exposure to Trimethylsilyl heptafluorobutanoate can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic flux. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of this compound in experimental settings .

Dosage Effects in Animal Models

The effects of Trimethylsilyl heptafluorobutanoate vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve the detection of metabolites in biochemical assays. At high doses, Trimethylsilyl heptafluorobutanoate can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and alterations in gene expression. These threshold effects highlight the importance of optimizing the dosage of Trimethylsilyl heptafluorobutanoate in experimental studies to achieve the desired outcomes without causing toxicity .

Subcellular Localization

Trimethylsilyl heptafluorobutanoate exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Trimethylsilyl heptafluorobutanoate can localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting proteins and other biomolecules. These subcellular localization patterns are essential for understanding the biochemical properties and cellular effects of Trimethylsilyl heptafluorobutanoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl heptafluorobutyrate can be synthesized through the reaction of heptafluorobutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride . The general reaction is as follows:

Heptafluorobutyric acid+Trimethylsilyl chlorideTrimethylsilyl heptafluorobutyrate+HCl\text{Heptafluorobutyric acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Heptafluorobutyric acid+Trimethylsilyl chloride→Trimethylsilyl heptafluorobutyrate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl heptafluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluoride Ions: Used in substitution reactions to replace the trimethylsilyl group.

    Aqueous Acids: Employed in hydrolysis reactions to break down the compound into its constituent acids.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl heptafluorobutyrate is unique due to its heptafluorobutyrate group, which imparts distinct chemical properties, such as increased electron-withdrawing effects and higher volatility compared to other trimethylsilyl derivatives. This makes it particularly useful in the analysis of highly polar or non-volatile compounds .

Properties

IUPAC Name

trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F7O2Si/c1-17(2,3)16-4(15)5(8,9)6(10,11)7(12,13)14/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNOXYMMNNVXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F7O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896674
Record name Trimethylsilyl heptafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24929-99-5
Record name Trimethylsilyl heptafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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